Potent and Selective VAP-1 Inhibition Differentiates it from Non-Methylated Analog
The target compound, 4-(Benzyloxy)-3'-methyl-[1,1'-biphenyl]-3-amine, demonstrates high potency against human VAP-1 with an IC50 of 32 nM and against rat VAP-1 with an IC50 of 9.8 nM [1]. In stark contrast, its closest analog, 4-(Benzyloxy)-[1,1'-biphenyl]-3-amine, which lacks the 3'-methyl group, shows no appreciable inhibitory activity against VAP-1 from either species, with IC50 values exceeding 100,000 nM [2]. This represents a >3,000-fold difference in potency conferred by a single methyl group.
| Evidence Dimension | Inhibition of human VAP-1 (SSAO) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | 4-(Benzyloxy)-[1,1'-biphenyl]-3-amine (non-methylated analog): IC50 > 100,000 nM |
| Quantified Difference | >3,125-fold lower IC50 (higher potency) |
| Conditions | Radiochemical-enzymatic assay using [14C]-benzylamine as substrate, enzyme preincubation 20-30 mins. |
Why This Matters
This data proves that the 3'-methyl substituent is critical for VAP-1 binding and activity, justifying its selection over the cheaper, non-methylated analog for any VAP-1 related research program.
- [1] BindingDB. BDBM128993, US8802679, 69. IC50: 32 nM (human VAP-1), 9.8 nM (rat VAP-1). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=128993. View Source
- [2] BindingDB. BDBM50404889, CHEMBL303714. IC50: >100,000 nM (human and rat VAP-1). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404889. View Source
